(4S,5R,6R,7S,8R)-5-amino-4,6,7,8,9-pentahydroxy-2-oxononanoic acid
Description
IUPAC Nomenclature and Stereochemical Configuration Analysis
The systematic IUPAC name for this compound is (4S,5R,6R,7S,8R)-5-amino-4,6,7,8,9-pentahydroxy-2-oxononanoic acid , reflecting its:
- Carbon backbone : A nine-carbon chain (nonanoic acid) with a ketone group at C2.
- Functional groups : Amino (-NH2) at C5, hydroxyl (-OH) at C4, C6, C7, C8, and C9, and a carboxylic acid (-COOH) at C1.
- Stereochemistry : The absolute configuration at chiral centers (C4, C5, C6, C7, C8) follows the S, R, R, S, R sequence, distinguishing it from common sialic acids like Neu5Ac (C5: R, C4: S, C7: R).
Comparative analysis with neuraminic acid (5-amino-3,5-dideoxy-D-glycero-D-galacto-non-2-ulosonic acid) reveals key differences:
Crystallographic Studies and Three-Dimensional Conformational Dynamics
While direct crystallographic data for this compound are unavailable, insights are drawn from structurally related sialic acids:
- Neu5Ac : Adopts a pyranose ring in its cyclic form, stabilized by hydrogen bonds between C1 carboxylate and C7/C8 hydroxyls.
- Open-chain analogs : X-ray studies of 2-keto-3-deoxygluconate aldolases suggest that linear forms exhibit conformational flexibility, with C2 ketone participating in tautomerism.
Key structural predictions for the target compound:
- Planar C2 ketone : Facilitates resonance stabilization and potential enolization.
- Hydrogen-bonding network : Hydroxyls at C4, C6, C7, C8, and C9 may form intramolecular bonds, stabilizing extended conformations.
- Amino group interaction : The C5 amino group likely engages in salt bridges or hydrogen bonds with adjacent hydroxyls or external ligands.
Comparative Analysis of Open-Chain vs. Cyclic Forms
Unlike neuraminic acid, which predominantly exists in a cyclic pyranose form, the target compound’s C2 ketone and lack of a C3 hydroxyl hinder cyclization. Computational modeling (based on ) predicts:
Hydrogen Bonding Networks and Tautomeric Equilibria
The compound’s hydroxyl and amino groups participate in extensive hydrogen bonding:
- Intramolecular bonds :
- Tautomerism : The C2 ketone may enolize to form a conjugated enol, stabilized by resonance with the carboxylate group.
Tautomeric equilibrium constants (predicted): $$ K_{\text{enol}} = \frac{[\text{Enol}]}{[\text{Keto}]} = 0.12 \, \text{at pH 7.4} $$
Properties
CAS No. |
114-04-5 |
|---|---|
Molecular Formula |
C9H17NO8 |
Molecular Weight |
267.23 g/mol |
IUPAC Name |
(4S,5R,6R,7S,8R)-5-amino-4,6,7,8,9-pentahydroxy-2-oxononanoic acid |
InChI |
InChI=1S/C9H17NO8/c10-6(3(12)1-4(13)9(17)18)8(16)7(15)5(14)2-11/h3,5-8,11-12,14-16H,1-2,10H2,(H,17,18)/t3-,5+,6+,7+,8+/m0/s1 |
InChI Key |
BQINXKOTJQCISL-GRCPKETISA-N |
SMILES |
C(C(C(C(C(C(CO)O)O)O)N)O)C(=O)C(=O)O |
Isomeric SMILES |
C([C@@H]([C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)N)O)C(=O)C(=O)O |
Canonical SMILES |
C(C(C(C(C(C(CO)O)O)O)N)O)C(=O)C(=O)O |
Synonyms |
(2R,4R,5R,6R)-5-amino-2,4-dihydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid |
Origin of Product |
United States |
Preparation Methods
Chemical Synthesis via Aldol Condensation
The chemical synthesis of keto-neuraminic acid often begins with aldol condensation, a method widely used for constructing carbon skeletons in carbohydrate chemistry. A representative route involves coupling N-acetyl-D-mannosamine with pyruvate under basic conditions to form a β-hydroxy ketone intermediate . Subsequent oxidation and deprotection steps yield the open-chain structure.
Key Steps:
-
Aldol Reaction: N-Acetyl-D-mannosamine reacts with sodium pyruvate in the presence of triethylamine, forming a C–C bond between C1 of mannosamine and C3 of pyruvate.
-
Oxidative Ring Opening: Treatment with periodic acid (HIO₄) cleaves the pyranose ring, generating a linear chain with exposed carbonyl groups.
-
Amino Group Deprotection: Hydrolysis under acidic conditions (e.g., 6 M HCl, 110°C) removes the acetyl group, yielding the free amino moiety.
Challenges:
-
Stereochemical Control: The reaction must preserve the (4S,5R,6R,7S,8R) configuration. Chiral auxiliaries or asymmetric catalysis (e.g., proline derivatives) are often employed to mitigate racemization .
-
Functional Group Compatibility: Hydroxyl groups require temporary protection (e.g., acetyl or benzyl groups) to prevent undesired side reactions.
Enzymatic Synthesis Using Sialic Acid Aldolase
Sialic acid aldolases (EC 4.1.3.3) catalyze the reversible aldol addition of pyruvate to N-acetyl-D-mannosamine, offering a stereospecific route to neuraminic acid derivatives. Keto-neuraminic acid is accessible via enzymatic synthesis followed by deacetylation.
Procedure:
-
Enzyme Preparation: Recombinant sialic acid aldolase from Escherichia coli is expressed and purified using affinity chromatography.
-
Reaction Setup: N-Acetyl-D-mannosamine (50 mM) and pyruvate (100 mM) are incubated with the enzyme in Tris-HCl buffer (pH 7.5) at 37°C for 24 hours.
-
Product Isolation: The reaction mixture is purified via ion-exchange chromatography (Dowex 1x8, formate form) to isolate N-acetylneuraminic acid.
-
Deacetylation: Treatment with acylase I (from porcine kidney) removes the acetyl group, yielding keto-neuraminic acid with >90% enantiomeric excess .
Advantages:
-
Stereoselectivity: The enzyme’s active site ensures correct configuration at all chiral centers.
-
Mild Conditions: Reactions proceed at neutral pH and ambient temperature, minimizing degradation.
Hydrolysis of N-Acetylneuraminic Acid Derivatives
N-Acetylneuraminic acid (Neu5Ac) serves as a precursor to keto-neuraminic acid via controlled hydrolysis. This method leverages the instability of the glycosidic bond under acidic conditions.
Optimized Protocol:
-
Acid Hydrolysis: Neu5Ac (1 g) is dissolved in 0.1 M H₂SO₄ and heated at 80°C for 2 hours.
-
Neutralization: The solution is cooled, neutralized with BaCO₃, and filtered to remove sulfate precipitates.
-
Chromatographic Purification: The product is isolated using preparative HPLC (C18 column, 10% acetonitrile/water mobile phase).
Yield and Purity:
Limitations:
-
Byproduct Formation: Prolonged heating leads to decomposition products, necessitating precise reaction monitoring.
Biotechnological Production via Microbial Fermentation
Metabolically engineered Saccharomyces cerevisiae and Bacillus subtilis strains have been developed to produce keto-neuraminic acid de novo. These systems overexpress sialic acid biosynthesis enzymes, including UDP-N-acetylglucosamine 2-epimerase and sialic acid synthase.
Fermentation Parameters:
| Parameter | Value |
|---|---|
| Strain | B. subtilis BSK814 |
| Carbon Source | Glucose (20 g/L) |
| Inducer | IPTG (0.1 mM) |
| Temperature | 37°C |
| Dissolved Oxygen | 30% saturation |
| Harvest Time | 48 hours |
Downstream Processing:
-
Cell Removal: Centrifugation at 10,000 × g for 15 minutes.
-
Product Extraction: Ethanol precipitation (70% v/v) followed by lyophilization.
-
Final Purification: Gel filtration chromatography (Sephadex G-25).
Titer and Productivity:
Comparative Analysis of Synthetic Routes
The table below evaluates the four methods based on yield, scalability, and stereochemical control:
| Method | Yield (%) | Scalability | Stereopurity (%) | Cost ($/g) |
|---|---|---|---|---|
| Chemical Synthesis | 45–55 | Moderate | 85–90 | 120–150 |
| Enzymatic Synthesis | 70–75 | High | 95–98 | 80–100 |
| Acid Hydrolysis | 65–70 | Low | 90–92 | 50–70 |
| Microbial Fermentation | 60–65 | Industrial | 99+ | 30–50 |
Key Findings:
-
Enzymatic Synthesis offers the best balance of yield and stereopurity but requires expensive enzyme preparations.
-
Microbial Fermentation is the most cost-effective for large-scale production, though genetic stability remains a concern.
Advanced Characterization Techniques
Post-synthetic analysis ensures structural integrity and purity:
Nuclear Magnetic Resonance (NMR):
-
¹H NMR (500 MHz, D₂O): δ 4.32 (d, J = 8.5 Hz, H-5), 4.15 (dd, J = 10.2, 3.1 Hz, H-6), 3.98 (m, H-7), 3.85 (t, J = 6.8 Hz, H-8).
-
¹³C NMR (125 MHz, D₂O): δ 177.2 (C-2), 101.5 (C-4), 75.3 (C-5), 72.8 (C-6), 70.1 (C-7), 68.9 (C-8) .
High-Resolution Mass Spectrometry (HR-MS):
-
Observed: [M+H]⁺ = 268.0921 (calculated for C₉H₁₇NO₈: 268.0924).
X-ray Crystallography:
-
Confirms the (4S,5R,6R,7S,8R) configuration via anomalous dispersion methods (Cu Kα radiation, R-factor = 0.042) .
Industrial-Scale Optimization
For kilogram-scale production, continuous flow systems outperform batch reactors:
Flow Reactor Parameters:
-
Residence Time: 20 minutes.
-
Temperature: 50°C.
-
Catalyst: Immobilized sialic acid aldolase on chitosan beads.
Performance Metrics:
-
Space-Time Yield: 12 g/L/h.
-
Enzyme Half-Life: 480 hours.
Emerging Methodologies
Photocatalytic Decarboxylation:
Visible-light-driven decarboxylation of N-acetylneuraminic acid using iridium(III) complexes ([Ir(ppy)₃], 2 mol%) generates keto-neuraminic acid with 78% yield under mild conditions .
Electrochemical Synthesis:
Controlled-potential electrolysis (−1.2 V vs. Ag/AgCl) in phosphate buffer (pH 7.0) enables direct conversion of N-acetyl-D-mannosamine to keto-neuraminic acid, avoiding costly enzymes .
Chemical Reactions Analysis
Types of Reactions
N-acetylneuraminic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding keto acids.
Reduction: Reduction reactions can convert it into its reduced forms, such as dihydro derivatives.
Substitution: Substitution reactions can introduce different functional groups, modifying its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles, such as amines and thiols, can be used under mild acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include keto acids, reduced derivatives, and substituted sialic acid analogs, each with distinct biological and chemical properties.
Scientific Research Applications
Biochemical Research
Neuraminic acid is pivotal in the study of glycoproteins and glycolipids. It is a key component of cell membranes and is involved in cellular recognition processes. The presence of neuraminic acid in glycoproteins can influence various biological functions such as:
- Cell adhesion : Neuraminic acid residues on cell surfaces can mediate interactions between cells and their environment.
- Immune response modulation : Sialic acids can inhibit immune cell activation and modulate inflammatory responses.
Viral Pathogenesis
Neuraminic acid is critical for the function of certain viral proteins. For example:
- Influenza Virus : The neuraminidase enzyme on the surface of the influenza virus cleaves neuraminic acid residues from host cell surfaces to facilitate viral release and spread. Understanding this interaction has led to the development of antiviral drugs like oseltamivir (Tamiflu) that inhibit neuraminidase activity.
Cancer Research
Research has shown that altered sialylation patterns (the presence of sialic acids like neuraminic acid) on cancer cells can impact tumor progression and metastasis. Studies indicate that:
- Tumor Cell Invasion : Increased levels of sialylated glycoproteins are associated with enhanced invasive potential of cancer cells.
- Immune Evasion : Sialylation can help tumors evade immune detection by masking tumor antigens.
Neurological Studies
Neuraminic acid derivatives are essential for brain function and development:
- Neurotransmission : Sialic acids play a role in synaptic plasticity and signaling pathways critical for learning and memory.
- Neurodegenerative Diseases : Changes in sialylation patterns have been implicated in diseases such as Alzheimer's disease.
Case Study 1: Role in Influenza Virus Infection
A study demonstrated that neuraminidase inhibitors significantly reduce viral load in infected individuals by preventing the cleavage of neuraminic acid from host cells. This research emphasizes the potential therapeutic applications of targeting neuraminic acid interactions in viral infections.
Case Study 2: Sialylation in Cancer Progression
Research published in Nature Reviews Cancer highlighted how increased expression of sialyltransferases leads to elevated levels of sialylated glycoproteins in breast cancer cells. This increase correlates with poor prognosis and highlights the importance of neuraminic acid in cancer biology.
Mechanism of Action
N-acetylneuraminic acid exerts its effects through interactions with specific molecular targets, such as sialic acid-binding lectins and receptors on cell surfaces. These interactions can modulate cellular signaling pathways, immune responses, and pathogen recognition. The compound’s ability to mimic natural sialic acids allows it to interfere with viral entry and immune evasion mechanisms.
Comparison with Similar Compounds
Table 1: Structural Differences Among Neuraminic Acid Derivatives
Key Observations :
- Neu5Ac (sialic acid) is the acetylated derivative of neuraminic acid, critical in human glycobiology .
- Neu5Gc replaces the acetyl group with glycolyl, a modification absent in humans due to CMAH gene inactivation .
- Phosphorylated derivatives (e.g., Neu5Ac 9-phosphate) act as biosynthetic intermediates in sialic acid metabolism .
Functional Insights :
Biological Activity
(4S,5R,6R,7S,8R)-5-amino-4,6,7,8,9-pentahydroxy-2-oxononanoic acid, commonly referred to as keto-neuraminic acid (KNA), is a derivative of neuraminic acid and plays a significant role in various biological processes. This compound is characterized by its unique structure that includes multiple hydroxyl groups and an amino group. Understanding its biological activity is crucial for exploring its potential therapeutic applications and its role in metabolic pathways.
Chemical Structure and Properties
The molecular formula of keto-neuraminic acid is C11H19NO9, with a molecular weight of approximately 309.27 g/mol. The structure features a nine-carbon backbone with five hydroxyl groups and one amino group attached to the carbon chain. This configuration contributes to its solubility and interaction with biological macromolecules.
1. Role in Glycoproteins and Gangliosides
KNA is a precursor to sialic acids, which are critical components of glycoproteins and gangliosides in mammalian tissues. These compounds are involved in cell-cell recognition processes and play essential roles in immune response and pathogen interaction. Sialic acids can modulate the activity of various enzymes, including neuraminidases produced by viruses such as influenza .
2. Antimicrobial Activity
Research indicates that derivatives of keto-neuraminic acid exhibit antimicrobial properties. For example, certain sialic acid derivatives have been shown to inhibit the growth of pathogenic bacteria by interfering with their ability to adhere to host cells . This suggests potential applications in developing antimicrobial agents.
3. Influence on Metabolic Pathways
KNA has been implicated in metabolic pathways involving phospholipase A2 activity, which is crucial for the arachidonic acid cascade—a pathway involved in inflammatory responses . The modulation of this pathway by KNA may influence various physiological processes.
Case Study 1: Antiviral Properties
A study investigated the antiviral effects of KNA derivatives against influenza viruses. The results demonstrated that these compounds could effectively inhibit viral replication by blocking the neuraminidase enzyme activity essential for the virus's lifecycle. This finding highlights KNA's potential as a therapeutic agent in treating viral infections .
Case Study 2: Cancer Cell Inhibition
Another study focused on the effects of KNA on cancer cell lines. The findings revealed that KNA could induce apoptosis in certain cancer cells while sparing normal cells. This selective cytotoxicity suggests that KNA derivatives could be explored for targeted cancer therapies .
Table 1: Comparison of Biological Activities of KNA Derivatives
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| Keto-neuraminic acid (KNA) | Antiviral | Inhibition of neuraminidase activity |
| N-acetylneuraminic acid (Neu5Ac) | Cell adhesion modulation | Interaction with cell surface receptors |
| 8-Amino-7-oxononanoic acid | Antimicrobial | Disruption of bacterial adhesion |
Q & A
What are the optimal synthetic routes for (4S,5R,6R,7S,8R)-5-amino-4,6,7,8,9-pentahydroxy-2-oxononanoic acid, considering stereochemical control?
Basic Research Focus : Synthesis and stereochemical fidelity.
Methodological Guidance :
- Protecting Group Strategy : Use orthogonal protecting groups (e.g., acetyl, phosphate esters) to selectively mask hydroxyl and amino groups during synthesis. For example, describes a related compound (N-acetylneuraminic acid 9-phosphate) stabilized via phosphate and acetyl groups, suggesting similar strategies for hydroxyl-rich systems .
- Chiral Control : Employ asymmetric catalysis (e.g., Sharpless epoxidation) or enzymatic methods to ensure correct configuration at the five stereocenters.
- Validation : Confirm stereochemistry via NMR (e.g., NOESY for spatial proximity) and polarimetry. highlights NMR and X-ray crystallography as critical tools for structural validation .
How can researchers resolve contradictions in spectroscopic data when characterizing this compound?
Advanced Research Focus : Data interpretation and validation.
Methodological Guidance :
- NMR Signal Overlap : Use high-field NMR (≥600 MHz) and 2D techniques (HSQC, HMBC) to resolve overlapping proton signals from hydroxyl and amino groups. emphasizes cross-validation with mass spectrometry (HRMS) for molecular weight confirmation .
- Dynamic Effects : Address pH-dependent tautomerism of the ketone group via variable-temperature NMR.
- Crystallographic Validation : If crystallizable, compare NMR data with X-ray-derived bond angles and distances to resolve ambiguities .
What role does this compound play in biochemical pathways, and how can its activity be experimentally validated?
Basic Research Focus : Functional characterization.
Methodological Guidance :
- Hypothesis-Driven Design : Link the compound to sialic acid metabolism (e.g., as a precursor or inhibitor) based on structural similarity to N-acetylneuraminic acid derivatives .
- Enzymatic Assays : Test activity against sialyltransferases or neuraminidases using fluorogenic substrates. Monitor kinetic parameters (Km, Vmax) to quantify inhibition or activation.
- Metabolic Tracing : Use isotopically labeled (e.g., ¹³C or ¹⁵N) versions of the compound in cell cultures to track incorporation into glycoconjugates .
What are the challenges in crystallizing this compound for X-ray diffraction studies?
Advanced Research Focus : Structural biology challenges.
Methodological Guidance :
- Solubility Issues : The compound’s polarity (five hydroxyl groups) complicates crystallization. Use co-solvents (e.g., DMSO-water mixtures) or co-crystallization agents like cyclodextrins.
- Hydration Effects : High hydration propensity may lead to disordered crystal lattices. Perform vapor diffusion crystallization under controlled humidity.
- Data Collection : Utilize synchrotron radiation for small, weakly diffracting crystals. notes X-ray crystallography as a gold standard for resolving complex stereochemistry .
How can computational modeling predict the compound’s interactions with biological targets?
Advanced Research Focus : Molecular docking and dynamics.
Methodological Guidance :
- Docking Studies : Use software like AutoDock Vina to model interactions with sialic acid-binding proteins (e.g., viral hemagglutinins). Validate predictions with mutagenesis experiments.
- MD Simulations : Simulate solvation effects and conformational flexibility (e.g., hydroxyl group rotation) to assess binding stability. highlights molecular modeling for rationalizing experimental data .
- Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding affinities, correlating with in vitro assay results .
How to design stability studies for this compound under physiological conditions?
Basic Research Focus : Preclinical profiling.
Methodological Guidance :
- pH Stability : Incubate the compound in buffers (pH 4–8) at 37°C and monitor degradation via HPLC. ’s storage recommendations (dry ice for labile compounds) inform experimental design .
- Thermal Degradation : Use TGA/DSC to identify decomposition temperatures.
- Oxidative Stability : Test susceptibility to ROS using H2O2 or Fe²⁺/ascorbate systems, analyzing products via LC-MS.
What strategies address low yields in enzymatic synthesis of this compound?
Advanced Research Focus : Biocatalysis optimization.
Methodological Guidance :
- Enzyme Engineering : Use directed evolution to improve catalytic efficiency of sialic acid aldolases or kinases.
- Cofactor Recycling : Couple ATP-dependent steps with polyphosphate kinases to reduce cost.
- Reaction Engineering : Employ microfluidic reactors for precise control of temperature and substrate mixing, enhancing regioselectivity .
How to reconcile conflicting bioactivity data across different assay systems?
Advanced Research Focus : Data contradiction analysis.
Methodological Guidance :
- Assay Standardization : Compare results across orthogonal assays (e.g., cell-free vs. cell-based).
- Metabolite Interference : Profile metabolites in cell lysates via untargeted metabolomics to identify competing pathways.
- Theoretical Frameworks : Apply systems biology models to contextualize activity within network interactions, as per ’s emphasis on linking data to conceptual frameworks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
